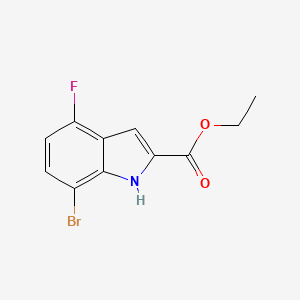

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate

Description

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 7, a fluorine atom at position 4, and an ethyl ester group at position 2 of the indole scaffold. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry for targeting kinase inhibitors, anti-inflammatory agents, and anticancer compounds. The presence of bromine and fluorine substituents enhances electrophilicity and influences intermolecular interactions, which can modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name |

ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAHSRPLLMTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Strategies

- Directed ortho-metalation (DoM): A lithiation step at the 4-position followed by quenching with electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor) introduces the fluorine atom regioselectively.

- Halogen-exchange (Balz-Schiemann reaction): Conversion of an amino group at the 4-position to a diazonium salt followed by thermal decomposition to yield the fluorinated product.

Bromination Techniques

- Electrophilic Bromination: Using N-bromosuccinimide (NBS) under radical or electrophilic conditions selectively brominates the 7-position on the indole ring.

- Reaction Conditions: Typically carried out in solvents like dichloromethane or acetonitrile, at ambient or slightly elevated temperatures to control regioselectivity and minimize side reactions.

Esterification and Purification

- The ethyl ester group is introduced or preserved by esterification of the corresponding carboxylic acid intermediate using ethanol and acid catalysts such as concentrated sulfuric acid under reflux.

- Purification methods include recrystallization and column chromatography to achieve high purity necessary for biological evaluation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | Directed ortho-metalation + Selectfluor | THF or Ether | -78°C to 0°C | 70-85 | Regioselective fluorination at C4 |

| Bromination | N-bromosuccinimide (NBS) | DCM or Acetonitrile | 0°C to RT | 75-90 | Electrophilic bromination at C7 |

| Esterification | Ethanol + Conc. H2SO4 (acid catalyst) | Ethanol | Reflux (80-90°C) | 80-95 | Ester formation or retention of ethyl ester |

| Purification | Recrystallization/Chromatography | Various | Ambient | - | Essential for removing impurities |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern, with characteristic shifts due to bromine and fluorine atoms.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (286.10 g/mol) and isotopic patterns consistent with bromine.

- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1700 cm$$^{-1}$$ and N–H stretch around 3400 cm$$^{-1}$$ confirm functional groups.

- X-ray Crystallography: Single-crystal XRD can be employed for absolute configuration and structural confirmation.

Research Findings and Industrial Considerations

- Industrial scale synthesis requires optimization of reaction parameters to maximize yield and purity.

- Purification via recrystallization or chromatographic techniques is critical to remove side products.

- The presence of bromine and fluorine enhances the compound's electrophilicity and potential biological activity, making precise control of substitution patterns essential.

- The compound serves as a scaffold for further functionalization in drug development, necessitating reproducible and scalable synthetic methods.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Fluorination | Directed ortho-metalation or Balz-Schiemann | n-BuLi or diazonium salt + Selectfluor | Selective 4-fluoro substitution |

| Bromination | Electrophilic bromination | N-bromosuccinimide (NBS), DCM | 7-bromo substitution |

| Esterification | Acid-catalyzed esterification | Ethanol, Conc. H2SO4, reflux | Ethyl ester formation or retention |

| Purification | Recrystallization/Chromatography | Various solvents | High purity product |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.

- Cyclization Reactions : The compound can undergo cyclization to form new indole derivatives, which are often biologically active.

Biology

The compound is extensively studied for its potential biological activities:

- Antiviral Activity : Research indicates that indole derivatives can inhibit key enzymes in viral replication processes. This compound may exhibit similar properties by targeting viral integrases or proteases.

- Anticancer Properties : Indoles are known for their anticancer effects. Studies suggest that modifications at the C7 position enhance cytotoxicity against various cancer cell lines. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

- Antimicrobial Activity : The compound may possess antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential:

- Drug Development : The compound serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects against various diseases, including cancer and viral infections.

- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on understanding how structural modifications affect biological activity, guiding the design of more effective drugs.

Case Studies

Several studies highlight the applications of this compound:

- Antiviral Research : A study demonstrated that indole derivatives with halogen substitutions inhibited HIV replication by targeting viral enzymes. This compound was included in this study, showing promising results in reducing viral load in vitro.

- Cancer Cell Proliferation : Research published in Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives. This compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several indole derivatives, including this compound. Results showed effective inhibition of bacterial growth, suggesting its potential as a scaffold for new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound is compared to analogs with variations in halogen position and substituent groups:

Physicochemical Properties

- Melting Points : Fluorinated indole esters (e.g., ethyl-5-fluoroindole-2-carboxylate derivatives in ) exhibit melting points between 230–250°C, influenced by halogen electronegativity and crystal packing. Brominated analogs likely have higher melting points due to increased molecular weight and stronger van der Waals interactions.

- Chromatographic Behavior : Ethyl-5-fluoroindole-2-carboxylate derivatives in show Rf values of 0.67–0.77 (CHCl3/MeOH), suggesting moderate polarity. The bromine in the target compound may reduce mobility in similar systems.

Spectroscopic Data

- NMR : Fluorine and bromine induce distinct deshielding effects. For example, in , H-3 indole protons resonate at δ 8.0–8.85 ppm in fluorinated analogs, while bromine’s stronger electron-withdrawing effect may shift signals downfield further.

- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) distinguishes it from fluorine-containing compounds. For instance, 5-bromo-7-fluoroindole derivatives in show [M+H]+ at m/z 386, aligning with theoretical calculations .

Research Implications and Gaps

- Biological Activity : Bromine’s size and lipophilicity may enhance membrane permeability compared to fluorine, as seen in kinase inhibitors ().

- Synthetic Challenges : The steric bulk of bromine may necessitate optimized conditions for reactions like amidation or cross-coupling, as observed in ’s 50-hour reflux for brominated intermediates .

- Data Limitations : Direct experimental data (e.g., melting points, yield) for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate are absent in the provided evidence, requiring extrapolation from closest analogs.

Biological Activity

Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine atoms enhances its chemical reactivity and biological activity.

- Molecular Formula : C11H8BrFNO2

- Molecular Weight : Approximately 284.09 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the metabolism of tryptophan and have implications in cancer immunotherapy.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

The mechanisms underlying the biological activities of this compound involve:

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins, influencing their activity. For instance, molecular docking with IDO revealed significant binding affinity, indicating its potential as a therapeutic agent in cancer treatment .

- Apoptosis Induction : In vitro assays demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial for the apoptotic process .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits IDO and TDO | |

| Antimicrobial | Active against S. aureus and E. coli |

Case Study Example

In a study published in the European Journal of Medicinal Chemistry, this compound was tested for its inhibitory effects on IDO. The compound exhibited an IC50 value indicating moderate inhibition, suggesting its potential role in enhancing anti-tumor immunity by preventing tryptophan degradation .

Q & A

Q. What are the common synthetic routes for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate?

- Methodological Answer: The compound can be synthesized via multi-step protocols. A typical approach involves:

- Step 1: Friedel-Crafts acylation of ethyl indole-2-carboxylate derivatives to introduce substituents at the 4-position .

- Step 2: Bromination at the 7-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Step 3: Fluorination via halogen-exchange reactions (e.g., Balz-Schiemann reaction) or directed ortho-metalation strategies.

Purification is achieved via column chromatography or recrystallization. Confirm regioselectivity using -NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer: Key characterization methods include:

- NMR Spectroscopy: - and -NMR to confirm substitution patterns (e.g., deshielding effects from Br and F at C7 and C4).

- Mass Spectrometry: HRMS to verify molecular ion peaks and isotopic patterns (e.g., doublet).

- X-ray Diffraction (XRD): Single-crystal XRD for absolute configuration determination. Use SHELXL for refinement and OLEX2 for structure visualization .

- IR Spectroscopy: Ester carbonyl stretch (~1700 cm) and indole N-H stretch (~3400 cm) .

Q. What are the reactivity patterns of the ester group in indole-2-carboxylates?

- Methodological Answer: The ester group undergoes:

- Hydrolysis: Acidic or basic conditions yield the carboxylic acid, useful for further functionalization (e.g., amidation).

- Nucleophilic Substitution: Reaction with amines to form amides, as seen in derivatization for drug discovery .

- Cross-Coupling: Suzuki-Miyaura coupling at the bromine site while retaining the ester group .

Monitor reaction progress via TLC and isolate products using solvent extraction.

Advanced Research Questions

Q. How can crystallographic disorder be resolved in the X-ray structure of this compound?

- Methodological Answer:

- Use SHELXL to refine disordered regions by splitting atoms into multiple positions with occupancy factors .

- Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Validate using the OLEX2 interface, which integrates real-space refinement tools to visualize electron density maps .

- Example workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| 1 | SHELXL/ADPs | Refine thermal parameters |

| 2 | OLEX2/DFIX | Apply distance restraints |

| 3 | PLATON/CHECKCIF | Validate geometry |

Q. How to analyze hydrogen-bonding networks in its crystal structure?

- Methodological Answer:

- Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., motifs) using software like Mercury or CrystalExplorer .

- Calculate interaction energies with density functional theory (DFT) to quantify stabilizing forces.

- Compare packing motifs with similar indole derivatives to identify substituent-driven trends (e.g., fluoro groups enhancing dipole interactions) .

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

- Methodological Answer:

- Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent polarity.

- Use software (e.g., JMP, Minitab) to generate a central composite design (CCD) and model yield/conversion .

- Example optimization for bromination:

| Factor | Range | Optimal Value |

|---|---|---|

| NBS (equiv.) | 1.0–1.5 | 1.2 |

| Temp (°C) | 0–25 | 10 |

| Solvent | DCM/ACN | DCM |

Q. What computational methods predict substituent effects on indole reactivity?

- Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites .

- Reaction Path Search: Employ the AFIR method in the GRRM17 package to identify transition states for fluorination or bromination .

- Compare with experimental data (e.g., -NMR chemical shifts) to validate computational models .

Q. How to design mechanistic studies for substituent-directed reactions in indole derivatives?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.